![molecular formula C8H6ClNS B13883166 5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
5-(Chloromethyl)thieno[3,2-b]pyridine
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Overview
Description
5-(Chloromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)thieno[3,2-b]pyridine typically involves the chloromethylation of thieno[3,2-b]pyridine derivatives. One common method involves the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thieno[3,2-b]pyridine core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothieno[3,2-b]pyridines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)thieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of target proteins, leading to inhibition of their activity. The thieno[3,2-b]pyridine core can interact with hydrophobic pockets in the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Similar core structure but different substitution pattern.
Thieno[3,2-b]pyridine-2-carboxamide: Contains a carboxamide group instead of a chloromethyl group.
Thieno[3,2-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
Uniqueness
5-(Chloromethyl)thieno[3,2-b]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials .
Biological Activity
5-(Chloromethyl)thieno[3,2-b]pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]pyridine core with a chloromethyl group attached. The presence of this functional group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that thieno[3,2-b]pyridine derivatives exhibit significant anticancer activity. A notable study demonstrated that compounds derived from this class can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). For instance, a related thieno compound showed cytotoxic effects at nanomolar concentrations, leading to apoptosis in cancer cells through mechanisms involving glycolysis and metabolic pathways .
Table 1: Cytotoxicity of Thieno[3,2-b]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MDA-MB-231 | 0.05 | Induction of apoptosis |
Compound 1 | MCF-7 | 25 | Apoptosis via metabolic profiling |
Compound X | HepG-2 | 4.98 | Caspase-3 activation |
Antimicrobial Activity
The antimicrobial potential of thieno derivatives has also been explored. Certain synthesized derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with modifications on the thieno core exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thieno Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Compound C | Bacillus subtilis | 4 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key metabolic pathways in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Effects : The structure allows for interaction with bacterial cell membranes and enzymes crucial for bacterial survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thieno derivatives:
- Study on Breast Cancer : A recent investigation highlighted the efficacy of a thieno derivative in reducing cancer stem cell populations in breast cancer models. The compound demonstrated a significant decrease in cell viability at low concentrations after short treatment periods .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thieno derivatives against multiple bacterial strains. The results indicated that certain modifications could enhance their activity significantly compared to traditional antibiotics .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-(chloromethyl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2 |
InChI Key |
NGDBDKHTLSXWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CCl |
Origin of Product |
United States |
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